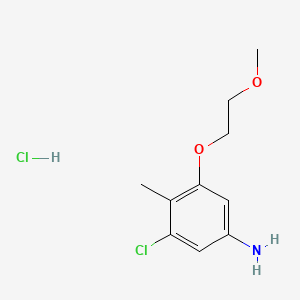
(2R)-2-Pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Pyrrolidinol: is a chiral compound with the molecular formula C4H9NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon in the pyrrolidine ring, making it an alcohol. The (2R) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group is positioned in the R-configuration.
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidone: One common method for synthesizing (2R)-2-Pyrrolidinol involves the reduction of 2-pyrrolidone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under controlled temperature conditions.
Hydrogenation of Pyrrolidine Derivatives: Another approach involves the hydrogenation of pyrrolidine derivatives in the presence of a chiral catalyst to ensure the formation of the (2R) enantiomer. This method often requires high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are commonly used to facilitate hydrogenation reactions. The choice of solvent, temperature, and pressure are critical parameters that are carefully controlled to achieve high enantiomeric purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-2-Pyrrolidinol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pyrrolidine derivatives. Reducing agents such as LiAlH4 or NaBH4 are typically used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Pyrrolidone, pyrrolidine ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Ethers, esters.
科学的研究の応用
Chemistry: (2R)-2-Pyrrolidinol is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: In biological research, this compound is studied for its potential role as a neurotransmitter or neuromodulator. It is also used in the synthesis of biologically active compounds that target specific receptors in the central nervous system.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including solvents, plasticizers, and surfactants. Its reactivity and chiral properties make it a versatile compound in various chemical processes.
作用機序
The mechanism of action of (2R)-2-Pyrrolidinol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can form hydrogen bonds and interact with enzymes and receptors in a stereospecific manner. The hydroxyl group can participate in hydrogen bonding, while the pyrrolidine ring can engage in hydrophobic interactions with target proteins.
Molecular Targets and Pathways:
Neurotransmitter Receptors: this compound may interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways in the central nervous system.
Enzymes: The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways and biochemical processes.
類似化合物との比較
(2S)-2-Pyrrolidinol: The enantiomer of (2R)-2-Pyrrolidinol, differing only in the stereochemistry of the hydroxyl group.
Pyrrolidine: The parent compound without the hydroxyl group.
2-Pyrrolidone: The oxidized form of this compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its ability to participate in stereospecific interactions makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C4H9NO |
|---|---|
分子量 |
87.12 g/mol |
IUPAC名 |
(2R)-pyrrolidin-2-ol |
InChI |
InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2/t4-/m1/s1 |
InChIキー |
NDUWNWVXAYLZSO-SCSAIBSYSA-N |
異性体SMILES |
C1C[C@H](NC1)O |
正規SMILES |
C1CC(NC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
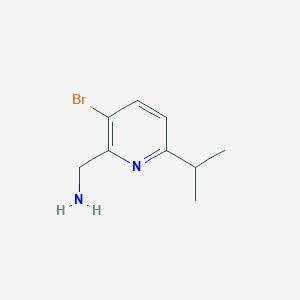
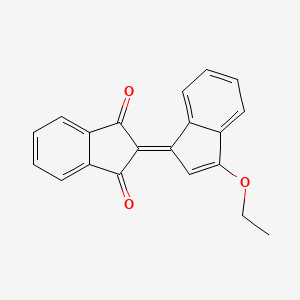
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
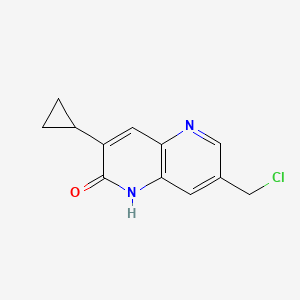
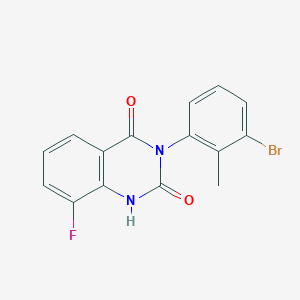
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

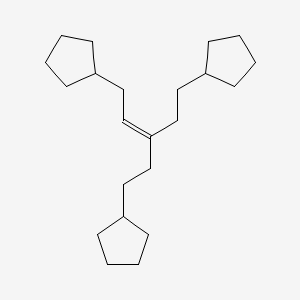
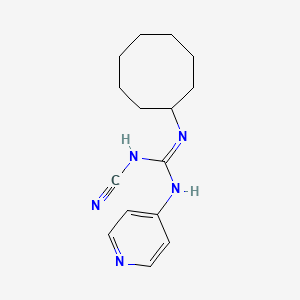
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
